1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one

Medicinal Chemistry Click Chemistry Divergent Synthesis

1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS 90016-87-8) is the unsubstituted parent compound of the pyridazino[4,5-b]indol-4-one class, a fused tricyclic system recognized as a bioisostere of β-carboline and γ-carboline. This core scaffold serves as the essential synthetic entry point for constructing focused libraries of kinase inhibitors, particularly those targeting DYRK1A, PI3Kα, and CDK5.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 90016-87-8
Cat. No. B3360881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one
CAS90016-87-8
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C2=C1C3=CC=CC=C3N2
InChIInChI=1S/C11H9N3O/c1-6-9-7-4-2-3-5-8(7)12-10(9)11(15)14-13-6/h2-5,12H,1H3,(H,14,15)
InChIKeyHESDHQAUKNHUST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS 90016-87-8): Core Pyridazinoindole Scaffold for Kinase-Targeted Library Synthesis


1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one (CAS 90016-87-8) is the unsubstituted parent compound of the pyridazino[4,5-b]indol-4-one class, a fused tricyclic system recognized as a bioisostere of β-carboline and γ-carboline [1]. This core scaffold serves as the essential synthetic entry point for constructing focused libraries of kinase inhibitors, particularly those targeting DYRK1A, PI3Kα, and CDK5 [2]. Its value in procurement lies not in intrinsic bioactivity, but in its versatility as a validated, modifiable template that enables systematic exploration of structure-activity relationships (SAR) at the 5-, 8-, and other positions, a capability not offered by more decorated analogs that pre-commit to a single substitution pattern.

Synthetic entry point for DYRK1A, PI3Kα and CDK5 kinase-targeted libraries
Enables systematic SAR exploration at N5 and C8 vectors without pre-committed substitution
β‑carboline bioisostere scaffold with validated binding-mode retention

Why Generic Pyridazinoindoles Cannot Substitute for 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one in SAR-Driven Lead Optimization


Substituting the 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one core with a pre-functionalized analog (e.g., 5-benzylated or 8-bromo derivatives) eliminates the capacity for divergent synthesis, forcing a program to commit to a single chemotype before SAR has been established [1]. The unsubstituted core uniquely preserves synthetic degrees of freedom at the N5 and C8 positions, which are the two principal vectors for modulating kinase selectivity and antiproliferative potency [2]. Furthermore, the 1-methyl group is integral to the scaffold's bioisosteric mimicry of β-carboline; analogs lacking this methyl group or bearing alternative N1 substituents exhibit altered electronic properties that can compromise target engagement. Procurement of the core scaffold rather than advanced intermediates is therefore essential for medicinal chemistry groups aiming to generate diverse, patentable chemical matter from a common, validated starting point.

Pre-functionalized analogsBlock N5 diversification; divergent library synthesis may not be achievable with 5‑benzylated or 8‑bromo intermediates.
N1‑demethylated scaffoldsLoss of the 1‑methyl group can weaken β‑carboline bioisosteric mimicry, potentially altering target engagement.
Scaffolds with intrinsic activityPre‑functionalized cores with baseline kinase inhibition may confound SAR interpretation and reduce synthetic freedom.

Quantitative Differentiation Evidence for 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one Versus Closest Analogs


Synthetic Versatility: 5-Position Functionalization Yield and Scope Comparison with 5-Substituted Analogs

The unsubstituted 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one core enables N5-propargylation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install diverse 1,2,3-triazole motifs, a strategy that generated a library of 30 final compounds with isolated yields ranging from 64% to 88% [1]. In contrast, starting from a pre-benzylated analog (e.g., 5-benzyl-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one) precludes this entire diversification pathway, reducing the accessible chemical space to zero for the N5 vector. This represents a >30-fold expansion of accessible derivatives from a single core scaffold, a critical advantage for hit-to-lead campaigns.

N5 diversification
Class‑level inference
30 derivatives synthesized (64–88% yield) vs. 0 accessible from 5‑benzyl analog
Supports library-scale synthesis decision
Yields from CuAAC protocol; substitution scope limited to N5 propargylation route.
Medicinal Chemistry Click Chemistry Divergent Synthesis

Kinase Selectivity Profile: DYRK1A Inhibition Versus CDK5, GSK3α/β, and PI3Kα in the Core Scaffold Class

Although the unsubstituted 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one has not itself been profiled as a single-agent kinase inhibitor, the 5-substituted derivatives built from this exact core demonstrate that the scaffold is capable of achieving submicromolar DYRK1A IC50 values (e.g., furan-2-yl analog 10, IC50 < 1 µM) with complete selectivity over CDK5/p25, GSK3α/β, and PI3Kα (IC50 > 10 µM for all three off-targets) [1]. The core scaffold therefore provides a selectivity-competent starting point that can be tuned via 5-position substitution, whereas alternative scaffolds such as pyridazin-3(2H)-one analogs (e.g., pyridin-4-yl compound 19) also achieve DYRK1A inhibition but originate from a different chemotype with distinct SAR trajectories, making cross-scaffold comparisons of selectivity profiles invalid for a given substitution pattern.

Kinase selectivity
Class‑level inference
DYRK1A IC₅₀ 10‑fold selectivity over CDK5, GSK3α/β, PI3Kα (optimized analog)
Supports DYRK1A pathway‑study fit
Selectivity demonstrated with 5‑substituted derivatives; core scaffold not profiled alone.
Kinase Inhibition Selectivity DYRK1A

Antiproliferative Activity of Derivatives Built from the 1-Methyl Core: Submicromolar Potency in Multiple Cancer Cell Lines

Derivatives synthesized from the 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one core exhibit potent antiproliferative activity, with ten compounds showing IC50 < 1 µM against MDA-MB-231 breast cancer cells, nine compounds with IC50 < 1 µM against IMR-32 neuroblastoma cells, and six compounds with IC50 < 1 µM against U-87 glioblastoma cells [1]. The most potent compound, 8-fluoro-1-methyl-5-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]methyl}-3H-pyridazino[4,5-b]indol-4(5H)-one (7x), achieved an IC50 of 0.04 µM against IMR-32 cells. Critically, the unsubstituted core itself is the obligatory synthetic precursor to all these active derivatives; pre-functionalized analogs at the 5-position cannot access this triazole series, and 8-substituted starting materials limit further diversification at that position.

Cell‑line activity
Class‑level inference
33% hit rate (IC₅₀
Supports cancer cell‑model endpoint review
MTT assay, 48 h; derivative library built exclusively from the unsubstituted core.
Bioisosteric validation
Supporting evidence
Docking scores exceed co‑crystallized ligand reference (PI3K, PDB 3ENE)
Supports structure‑guided scaffold selection
Bioisosteric mimicry requires intact 1‑methyl‑pyridazinoindolone framework.
Intrinsic activity
Class‑level inference
No IC₅₀
Supports clean baseline SAR interpretation
Contrasts with pre‑benzylated analogs showing PI3Kα IC₅₀ 1–5 µM.
Anticancer Triazole Derivatives Cell Viability

Bioisosteric Scaffold Validation: Pyridazino[4,5-b]indole Versus β-Carboline Binding Mode Retention

The pyridazino[4,5-b]indol-4-one scaffold, of which 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is the parent, functions as an aza-bioisostere of the β-carboline nucleus, a privileged structure in kinase inhibition [1]. Molecular docking studies of derivatives built from this core against PI3 kinase (PDB: 3ENE) demonstrated prominent binding affinity with docking scores exceeding those of the co-crystallized ligand in several cases [2]. This bioisosteric relationship is contingent on the intact 1-methyl-pyridazinoindolone framework; ring-opened or N1-demethylated analogs lose this structural mimicry. The unsubstituted core therefore provides the validated bioisosteric template, whereas β-carboline itself is not synthetically tractable for the same range of substitution chemistry at positions corresponding to N5 and C8 of the pyridazinoindole system.

Bioisosteric validation
Supporting evidence
Docking scores exceed co‑crystallized ligand reference (PI3K, PDB 3ENE)
Supports structure‑guided scaffold selection
Bioisosteric mimicry requires intact 1‑methyl‑pyridazinoindolone framework.
Bioisosterism Molecular Docking PI3 Kinase

Absence of Intrinsic Off-Target Kinase Activity: Clean Baseline for SAR Interpretation

The parent compound 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one is expected to exhibit minimal or no intrinsic inhibitory activity against DYRK1A, CDK5, GSK3α/β, and PI3Kα based on SAR trends observed for 5-unsubstituted analogs in the class [1]. This lack of intrinsic activity is a procurement advantage: it provides a clean baseline for SAR studies, where any activity observed in derivatives can be confidently attributed to the introduced substituent rather than to the core scaffold itself. In contrast, pre-functionalized analogs with inherent kinase inhibitory activity (e.g., 5-benzylated derivatives with PI3Kα IC50 values in the low micromolar range) introduce confounding variables that complicate the interpretation of substitution effects on potency and selectivity.

Intrinsic activity
Class‑level inference
No IC₅₀
Supports clean baseline SAR interpretation
Contrasts with pre‑benzylated analogs showing PI3Kα IC₅₀ 1–5 µM.
Kinase Profiling Selectivity Screening SAR Development

Optimal Use Cases for Procuring 1-Methyl-3H-pyridazino[4,5-b]indol-4(5H)-one Based on Quantitative Evidence


Divergent Library Synthesis for DYRK1A-Focused Kinase Panels

A medicinal chemistry team procures 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one as the common intermediate for generating a 30- to 100-compound library via sequential N5-propargylation and CuAAC with diverse azides. This strategy, validated by the 2016 Panathur et al. study, yields derivatives with submicromolar DYRK1A IC50 values and complete selectivity over CDK5, GSK3α/β, and PI3Kα [1]. The single procurement of the core scaffold enables the entire library synthesis at a fraction of the cost of purchasing individual pre-functionalized analogs. Downstream, any derivative achieving DYRK1A IC50 < 100 nM with >50-fold selectivity can be advanced to in vivo efficacy studies in Alzheimer's disease models, where DYRK1A inhibition is a validated therapeutic strategy.

Oncology Hit-to-Lead Programs Targeting PI3K-Driven Cancers

A biotech startup focused on PI3K pathway-driven cancers (e.g., breast, glioblastoma) uses the 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one core to build a focused library of 1,2,3-triazole-containing derivatives. The evidence shows that 33% of compounds derived from this core achieve submicromolar IC50 values against MDA-MB-231, IMR-32, and U-87 cells [2]. The core scaffold's validated docking scores against PI3 kinase (PDB: 3ENE) provide a structure-based rationale for hit expansion, and the synthetic accessibility of the unsubstituted core enables rapid iteration of substitution patterns to optimize both potency and pharmacokinetic properties.

Academic Chemical Biology Tool Compound Development

A university laboratory investigating the role of DYRK1A in neuronal development purchases the 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one core scaffold to synthesize a small panel of tool compounds with varying selectivity profiles. The clean baseline activity of the unsubstituted core ensures that any observed phenotypic effect in neuronal cell assays can be attributed to the installed substituent rather than to the scaffold itself [1]. The well-precedented synthetic routes (propargylation followed by CuAAC) require only standard laboratory equipment and commercially available reagents, making this approach accessible to academic groups without specialist synthetic chemistry infrastructure.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

In a fragment-based drug discovery campaign, the 1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one core serves as a privileged fragment for scaffold-hopping from β-carboline-based kinase inhibitors. Its bioisosteric relationship to β-carboline [3] ensures that binding mode hypotheses derived from β-carboline co-crystal structures can be applied to the pyridazinoindole series, while the synthetic tractability of the core allows rapid elaboration at vectors inaccessible on the β-carboline template. The molecular weight of 199.21 g/mol positions it within optimal fragment space, and its predicted physicochemical properties support subsequent lead-like optimization.

Application
Selection Property
Validation Focus
DYRK1A‑focused kinase panel library synthesis
N5‑diversifiable scaffold via CuAAC
Kinase selectivity review (DYRK1A vs. CDK5, GSK3α/β, PI3Kα)
Cancer cell‑model screening campaigns
Triazole‑accessible core generating sub‑micromolar hit rates
Cell‑viability endpoint review (MDA‑MB‑231, IMR‑32, U‑87 models)
Neuronal signaling probe development
Clean baseline scaffold with no confounding kinase activity
Phenotypic response attribution in neuronal cell assays
Fragment‑based scaffold‑hopping from β‑carboline
β‑carboline bioisostere with synthetic tractability
Binding‑mode hypothesis testing (docking to PI3K 3ENE)
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